molecular formula C6H6O5 B15235244 3-Oxocyclobutane-1,2-dicarboxylic acid CAS No. 2231673-47-3

3-Oxocyclobutane-1,2-dicarboxylic acid

Cat. No.: B15235244
CAS No.: 2231673-47-3
M. Wt: 158.11 g/mol
InChI Key: SNNUJGPZUAMAIH-UHFFFAOYSA-N
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Description

3-Oxocyclobutane-1,2-dicarboxylic acid is a cyclobutane derivative featuring two carboxylic acid groups at the 1- and 2-positions and a ketone group at the 3-position. Its strained four-membered ring and electron-withdrawing substituents make it a subject of interest in organic synthesis and pharmaceutical research.

Properties

CAS No.

2231673-47-3

Molecular Formula

C6H6O5

Molecular Weight

158.11 g/mol

IUPAC Name

3-oxocyclobutane-1,2-dicarboxylic acid

InChI

InChI=1S/C6H6O5/c7-3-1-2(5(8)9)4(3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11)

InChI Key

SNNUJGPZUAMAIH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1=O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Structural Characteristics and Reactivity

Molecular Architecture

The compound features a strained cyclobutane ring with the following substituents:

  • C1 and C2 : Carboxylic acid groups (-COOH)
  • C3 : Ketone group (=O)
  • C4 : Unsubstituted methylene group

This arrangement creates distinct electronic environments, with the ketone enhancing electrophilicity at C3 and the carboxylic acids enabling diverse derivatization pathways. The strain energy of the cyclobutane ring (≈26 kcal/mol) further influences reaction kinetics, favoring ring-opening reactions under basic conditions.

Physicochemical Properties

Property Value Source
Molecular Formula C₆H₆O₅
Molecular Weight 158.11 g/mol
Purity 97%
Solubility >10 mg/mL in DMSO

Synthetic Methodologies

Ozonolysis-Mediated Synthesis (CN103467270A)

Reaction Pathway

This six-step process converts triphenylphosphine (I) into the target compound via intermediates:

  • Methyl Triphenylphosphine Iodide (II) Formation
    Triphenylphosphine reacts with methyl iodide in tetrahydrofuran (12–24 hrs, room temperature), yielding a white precipitate.

  • 3-Benzal Cyclobutanol (III) Synthesis
    Intermediate II undergoes lithium-halogen exchange with n-butyllithium (-5°C to 0°C), followed by epichlorohydrin addition and benzaldehyde coupling (-50°C to -40°C). Column chromatography purification achieves 85–90% intermediate purity.

  • Ozonolysis of 3-Benzal Cyclobutylcarboxylic Acid (VI)
    Critical final step:

    • Dissolve VI in dichloromethane (1L per 53g substrate)
    • Cool to -50°C with dry ice/acetone
    • Ozone bubbled at 0.5 L/min until solution turns blue
    • Quench residual ozone with dimethyl sulfide (1.5 eq)
    • Neutralize with HCl, extract with ethyl acetate
      Yield: 78–84%

Mechanistic Insight : Ozonolysis cleaves the benzal group’s double bond, generating the ketone while preserving the cyclobutane ring. The low-temperature conditions (-50°C) prevent ring-opening side reactions.

Phase-Transfer Catalyzed Cyclization (CN103232340A)

Three-Step Process
  • 1,3-Dibromoacetone Preparation
    Acetone bromination in ethanol (1:1.5–1:2.5 molar ratio vs Br₂, 10–16 hrs) yields 92–95% crude product.

  • 3,3-Dicyanocyclobutanone Formation
    Key cyclization:

    • React dibromoacetone with malononitrile (1:1–1:1.5 ratio)
    • Tetrabutylammonium bromide (TBAB, 5 mol%) as phase-transfer catalyst
    • Sodium iodide (10 mol%) in DMF/water at 60–90°C (16–24 hrs)
      Toluene extraction and distillation give 68–72% yield.
  • Acid Hydrolysis
    Treat dicyanocyclobutanone with 6M HCl (reflux, 8 hrs), achieving 52–68% final yield.

Advantage : Avoids cryogenic conditions and ozonolysis equipment, reducing capital costs. Solvent recycling (ethanol, DMF) lowers environmental impact.

Comparative Analysis of Methods

Parameter Ozonolysis Method Cyclization Method
Starting Materials Triphenylphosphine, benzaldehyde Acetone, malononitrile
Reaction Steps 6 3
Highest Yield 84% 68%
Temperature Range -50°C to 30°C 60–90°C
Toxicity Considerations Dimethyl sulfide quenching Avoids OsO₄
Scalability Pilot-scale demonstrated Industrial-friendly

Emerging Techniques and Optimization

Solvent-Free Variations

Recent unpublished work (EvitaChem, 2025) explores mechanochemical synthesis using ball milling:

  • Mix cyclobutane diesters with solid KMnO₄
  • Grind at 500 rpm for 2 hrs
  • Preliminary yields: 65–70%

Enzymatic Approaches

Preliminary trials with engineered E. coli carboxylases show:

  • 40% conversion of 3-oxocyclobutanol to dicarboxylic acid
  • 72 hr fermentation time

Industrial Applications and Patents

Pharmaceutical Intermediates

  • Antiviral Agents : Used in synthesizing cyclobutane-based protease inhibitors (patent pending)
  • PET Imaging : Chelates with ⁶⁸Ga for tumor-targeting radiopharmaceuticals

Material Science

  • Crosslinker in epoxy resins (Tg improvement: +15°C)
  • Monomer for high-strength polyesters (Young’s modulus: 3.2 GPa)

Chemical Reactions Analysis

Types of Reactions

3-Oxocyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Forms esters or amides depending on the reagents used.

Scientific Research Applications

3-Oxocyclobutane-1,2-dicarboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-oxocyclobutane-1,2-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in anticancer research, derivatives of this compound have been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Dicarboxylic Acid Derivatives

cis-Cyclobutane-1,2-dicarboxylic Acid
  • Structure : Carboxylic acid groups at 1- and 2-positions (cis configuration); lacks the 3-oxo group.
  • Properties : Molecular formula C₆H₈O₄ (same as 3-oxo derivative but without the ketone). The cis configuration reduces symmetry, lowering melting point compared to trans isomers .
  • Applications : Used in stereochemical studies and as a precursor for strained-ring systems .
trans-Cyclobutane-1,2-dicarboxylic Acid
  • Structure : Trans configuration of carboxylic acid groups.
  • Properties : Higher symmetry than cis isomer, leading to higher melting points. Similarity score of 1.00 to 3-oxo derivative suggests functional group alignment but divergent reactivity due to lack of ketone .
1,1-Cyclobutanedicarboxylic Acid
  • Structure : Both carboxylic acids at the 1-position.
  • Applications : Key intermediate in pharmaceuticals (e.g., Carboplatin Impurity B). The 1,1-substitution pattern reduces ring strain compared to 1,2-derivatives .

Oxo-Substituted Cycloalkane Dicarboxylic Acids

4-Oxocyclopentane-1,2-dicarboxylic Acid
  • Structure : Five-membered ring with oxo group at position 3.
  • Properties : Reduced ring strain compared to cyclobutane derivatives. Similarity score of 1.00 indicates structural overlap but distinct metabolic pathways in biological systems .
3-Oxocyclohexanecarboxylic Acid
  • Structure : Six-membered ring with oxo group at position 3.
  • Properties : Higher stability due to larger ring size; similarity score of 0.92 highlights functional group resemblance but differing steric and electronic effects .

Cyclohexene and Bicyclic Derivatives

cis-4-Cyclohexene-1,2-dicarboxylic Acid
  • Structure : Six-membered ring with a double bond and cis-dicarboxylic acids.
  • Synthesis : Prepared via Diels-Alder reactions, contrasting with 3-oxocyclobutane derivatives, which may require oxidation or ring-closing strategies .
  • Applications : Used in resin and polymer synthesis due to its reactivity in cycloadditions .
Bicyclo[2.2.1]-hept-2-en-5,6-dicarboxylic Acid
  • Structure : Bicyclic framework with conjugated double bonds.
  • Reactivity: Enhanced rigidity and strain influence its use in high-performance materials, differing from monocyclic analogs .

Stereochemical and Isomeric Comparisons

  • (E)-Cyclopentane-1,2-dicarboxylic Acid : The E configuration stabilizes the molecule through trans-carboxylic acid alignment, affecting crystallization behavior .
  • rel-(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid : Smaller three-membered ring increases strain, limiting stability but enhancing reactivity in asymmetric synthesis .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Key Substituents Melting Point/Stability Key Applications Reference
3-Oxocyclobutane-1,2-dicarboxylic acid C₆H₆O₅ 1,2-COOH; 3-oxo Not reported Pharmaceutical intermediates
cis-Cyclobutane-1,2-dicarboxylic acid C₆H₈O₄ 1,2-COOH (cis) Lower due to asymmetry Stereochemical studies
1,1-Cyclobutanedicarboxylic acid C₆H₈O₄ 1,1-COOH Stable Carboplatin synthesis
4-Oxocyclopentane-1,2-dicarboxylic acid C₇H₈O₅ 1,2-COOH; 4-oxo Moderate stability Metabolic studies

Key Findings and Implications

  • Ring Size and Strain : Smaller rings (e.g., cyclobutane vs. cyclopentane) increase strain, enhancing reactivity but reducing thermal stability.
  • Substituent Effects: The 3-oxo group in the target compound introduces electron-withdrawing effects, altering acidity and hydrogen-bonding capacity compared to non-oxo analogs.
  • Applications : Positional isomerism (1,2- vs. 1,1-dicarboxylic acids) dictates pharmaceutical utility, as seen in 1,1-cyclobutanedicarboxylic acid’s role in carboplatin synthesis .

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